An In-depth Technical Guide to Ethyl Vincaminate: From Chemical Identity to Therapeutic Potential
An In-depth Technical Guide to Ethyl Vincaminate: From Chemical Identity to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vincaminate, a semi-synthetic derivative of the vinca alkaloid vincamine, stands as a significant molecule in the landscape of neuroprotective and cognitive-enhancing agents. Known more commonly in the pharmaceutical realm as vinpocetine, this compound has been the subject of extensive research for its potential therapeutic applications in cerebrovascular disorders and age-related cognitive decline. This in-depth technical guide provides a comprehensive overview of ethyl vincaminate, from its fundamental chemical identifiers to its complex pharmacological profile and the experimental methodologies underpinning its study. Here, we delve into the causality behind its mechanisms of action, offering field-proven insights for researchers and drug development professionals.
Part 1: Core Chemical and Physical Data
A foundational understanding of any pharmaceutical compound begins with its precise chemical identity and physical properties.
IUPAC Name and CAS Number
The unambiguous identification of ethyl vincaminate is established by its International Union of Pure and Applied Chemistry (IUPAC) name and its Chemical Abstracts Service (CAS) number.
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IUPAC Name: ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate[1]
These identifiers are crucial for accurate database searches, regulatory submissions, and unambiguous scientific communication.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of ethyl vincaminate is presented in the table below, providing essential data for formulation development and analytical method design.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [1] |
| Molecular Weight | 368.47 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 232 °C (decomposes) | [4] |
| Solubility | Slightly soluble in Chloroform and DMSO | [4] |
| pKa | 12.13 ± 0.40 (Predicted) | [4] |
Part 2: Pharmacological Profile: A Multi-Targeted Approach to Neuroprotection
Ethyl vincaminate exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting key enzymes and ion channels involved in cerebral homeostasis and neuronal function.
Mechanism of Action: The Core Pillars
The pharmacological activity of ethyl vincaminate is attributed to three primary mechanisms:
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Inhibition of Phosphodiesterase Type 1 (PDE1): Ethyl vincaminate is a selective inhibitor of PDE1, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[5][6]. By inhibiting PDE1, ethyl vincaminate increases the intracellular levels of these second messengers, leading to vasodilation and improved cerebral blood flow[5][6].
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Blockade of Voltage-Gated Sodium Channels: The compound also acts as a blocker of voltage-gated sodium channels, a property that contributes to its neuroprotective effects by reducing neuronal excitotoxicity[5].
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Anti-inflammatory Activity: Emerging evidence suggests that ethyl vincaminate possesses significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[7][8].
The interplay of these mechanisms contributes to its overall therapeutic profile.
Pharmacodynamics: The Physiological Consequences
The primary pharmacodynamic effect of ethyl vincaminate is the enhancement of cerebral blood flow and metabolism[9][10]. This is a direct consequence of its vasodilatory action mediated by PDE1 inhibition. Studies in both animal models and humans have demonstrated a significant increase in cerebral blood flow following administration of ethyl vincaminate[2][11][12]. This improved perfusion is believed to be a key factor in its neuroprotective and cognitive-enhancing effects. Furthermore, its ability to modulate neurotransmitter systems and exhibit antioxidant properties further contributes to its beneficial effects on brain health[13].
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic profile of ethyl vincaminate is crucial for optimizing dosing regimens and predicting its in vivo behavior.
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Absorption: Following oral administration, ethyl vincaminate is well-absorbed, with peak plasma concentrations typically reached within a few hours[13].
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Distribution: The compound exhibits good brain penetration, a critical characteristic for a centrally acting drug[10].
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Metabolism: Ethyl vincaminate is extensively metabolized, with its major active metabolite being apovincaminic acid (AVA)[14].
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Excretion: The metabolites are primarily excreted through the kidneys[13].
Table of Pharmacokinetic Parameters (Human Studies):
| Parameter | Value | Study Population | Source |
| Tmax (oral) | ~1.5 hours | Healthy Volunteers | [15] |
| t1/2 (IV) | ~4.83 hours | Healthy Volunteers | [9] |
| Vd (IV) | ~2.1 L/kg | Healthy Volunteers | [9] |
| Bioavailability (oral) | ~57% | Healthy Volunteers | [15] |
Part 3: Key Experimental Protocols and Methodologies
The study of ethyl vincaminate relies on a variety of sophisticated analytical and biological techniques. This section provides an overview of key experimental protocols.
Analytical Determination: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the quantitative analysis of ethyl vincaminate in biological matrices and pharmaceutical formulations.
This protocol provides a general framework for the analysis of ethyl vincaminate in plasma.
Step-by-Step Methodology:
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Sample Preparation (Plasma):
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To 1 mL of plasma, add a suitable internal standard.
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Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
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Vortex and centrifuge the sample.
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Evaporate the organic layer to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a suitable ratio.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at an appropriate wavelength (e.g., 270 nm).
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Data Analysis:
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Quantify the concentration of ethyl vincaminate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
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GC-MS offers high sensitivity and specificity for the determination of ethyl vincaminate.
Step-by-Step Methodology:
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Sample Preparation (Solid Samples):
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Homogenize the sample.
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Perform solvent extraction using a suitable organic solvent.
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Filter the extract.
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Derivatize the sample if necessary to improve volatility and thermal stability.
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GC-MS Conditions:
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Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
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Temperature Program: An optimized temperature gradient to ensure good separation.
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Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
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Data Analysis:
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Identify ethyl vincaminate based on its retention time and characteristic mass spectrum.
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Quantify using an internal standard and a calibration curve.
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In Vitro Assessment of Pharmacological Activity
This assay is fundamental to characterizing the primary mechanism of action of ethyl vincaminate.
Step-by-Step Methodology:
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Enzyme and Substrate Preparation:
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Purify or obtain commercially available PDE1 enzyme.
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Prepare a solution of the substrate (cAMP or cGMP).
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Assay Procedure:
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Incubate the PDE1 enzyme with varying concentrations of ethyl vincaminate.
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Initiate the reaction by adding the substrate.
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Stop the reaction after a defined period.
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Measure the amount of product formed (AMP or GMP) using a suitable detection method (e.g., radioimmunoassay, fluorescence polarization, or a colorimetric assay).
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Data Analysis:
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Calculate the percentage of inhibition at each concentration of ethyl vincaminate.
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Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Table of IC₅₀ Values for Ethyl Vincaminate:
| Target | IC₅₀ Value | Cell/Enzyme Source | Source |
| PDE1 | ~19.8 µM | Bovine Brain | |
| Voltage-gated Na+ channels | ~44.2 µM | Rat cortical neurons | [3] |
Part 4: Signaling Pathways and Visualizations
Visualizing the complex signaling pathways affected by ethyl vincaminate is essential for a deeper understanding of its molecular mechanisms.
PDE1 Inhibition and Downstream Signaling
The inhibition of PDE1 by ethyl vincaminate leads to an increase in intracellular cAMP and cGMP, which in turn activates downstream signaling cascades.
Caption: PDE1 Inhibition Pathway of Ethyl Vincaminate.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of ethyl vincaminate.
Caption: Pharmacokinetic Analysis Workflow.
Conclusion
Ethyl vincaminate, or vinpocetine, is a pharmacologically active compound with a well-defined chemical identity and a complex, multi-targeted mechanism of action. Its ability to enhance cerebral blood flow, provide neuroprotection, and exert anti-inflammatory effects makes it a compound of significant interest for the treatment of cerebrovascular and neurodegenerative disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this promising therapeutic agent. As research progresses, a deeper understanding of its intricate signaling pathways and clinical applications will undoubtedly emerge, further solidifying its place in the armamentarium of neurotherapeutics.
References
-
PubChem. Ethyl vincaminate. National Center for Biotechnology Information. [Link]
-
PubChem. Vincamine. National Center for Biotechnology Information. [Link]
-
PubChemLite. Ethyl vincaminate n-oxide (C22H28N2O4). [Link]
-
PubChemLite. Ethyl vincaminate (C22H28N2O3). [Link]
-
Wikipedia. Ethyl cinnamate. [Link]
- Nyakas, C., et al. (2009). Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model. Journal of Neurochemistry, 111(4), 963-973.
- Bonoczk, P., et al. (2000). Role of sodium channel inhibition in neuroprotection: effect of vinpocetine. Brain Research Bulletin, 53(3), 245-254.
- Kárpáti, E., & Szporny, L. (1976). General and cerebral haemodynamic activity of ethyl apovincaminate. Arzneimittel-Forschung, 26(10a), 1908-1912.
- Hadjiev, D. (1976). Radiocirculographic study of the effect of ethyl apovincaminate on the cerebral circulation. Arzneimittel-Forschung, 26(10a), 1963-1964.
- Rosdy, B., et al. (1976). Effect of ethyl apovincaminate on cerebral, cardiac and renal flow rate in dogs in the course of administration. Arzneimittel-Forschung, 26(10a), 1914-1917.
- Kárpáti, E., & Szporny, L. (1976). Effect of ethyl apovincaminate on cerebral circulation of dogs under normal conditions and in arterial hypoxia. Arzneimittel-Forschung, 26(10a), 1920-1923.
- Jeon, K. I., et al. (2010). Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism. Proceedings of the National Academy of Sciences, 107(21), 9795-9800.
- Vereczkey, L., et al. (1985). Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion. Journal of Pharmaceutical and Biomedical Analysis, 3(2), 131-139.
- Csanda, E., & Szabolcsi, M. (1976). Effect of ethyl apovincaminate on the cerebral circulation. Serial angiography and regional cerebral circulation studies in neurosurgical patients. Arzneimittel-Forschung, 26(10a), 1951-1956.
- Vereczkey, L., & Czira, G. (1976). Pharmacokinetics of Vinpocetine in Humans. Arzneimittel-Forschung, 26(10a), 1960-1962.
- Abdel-Salam, O. M. E. (2016). Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 15(7), 848-857.
- Lóránd, T., et al. (1976). The synthesis of ethyl apovincaminate. Arzneimittel-Forschung, 26(10a), 1907.
- Guttman, A., et al. (2023). Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA). Pharmaceutics, 15(10), 2496.
- Szakács, T., et al. (1976). Effects of Ethyl Apovincaminate on the Central Nervous System. Arzneimittel-Forschung, 26(10a), 1923-1926.
- Kárpáti, E., & Szporny, L. (1976). Effect of oral pretreatment with ethyl apovincaminate on the cardiac output and nutritive blood flow of various organs in rats. Arzneimittel-Forschung, 26(10a), 1917-1919.
- Kelemen, K., et al. (1976). Vasodilating effect of ethyl apovincaminate on conjunctival vessels and simultaneous observation of parameters indicating adverse effect. Arzneimittel-Forschung, 26(10a), 1975-1977.
-
ResearchGate. Vincamine Vinpocetine often referred to as cavinton or ethyl... | Download Scientific Diagram. [Link]
- European Patent Office.
-
Patsnap Synapse. What is the mechanism of Vincamine? [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of ethyl apovincaminate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 6. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 9. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
